molecular formula C24H22N2O2S2 B2812908 2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 708286-73-1

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2812908
M. Wt: 434.57
InChI Key: CGNVKHPTTSZNJC-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and encompass a broad range of biological and pharmacological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfanyl group might participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Dual Enzyme Inhibitors

Compounds similar to the specified chemical structure have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis and cell proliferation. These compounds, particularly those with a thieno[2,3-d]pyrimidin-4-one scaffold, have shown potent inhibitory activities, suggesting their utility in cancer chemotherapy. The most potent dual inhibitor identified had IC50 values of 40 nM for human TS and 20 nM for human DHFR, indicating significant potential for therapeutic applications (Gangjee et al., 2008).

Antitumor Activities

New derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antitumor activities. These compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some derivatives showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Thieno[2,3-d]pyrimidine derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibited a range of activities against both gram-positive and gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. Specific derivatives have been highlighted for their strong bactericidal effects against pathogens like Serratia marcescens, Staphylococcus aureus, and Escherichia coli (Abdel‐Hafez, 2010).

Electronic Structure and Reactivity Studies

Quantum chemical studies on thieno[2,3-d]pyrimidin-4-ones have provided insights into their electronic structures and reactivities, particularly in ipso-substitution reactions. These studies help in understanding the molecular basis of the chemical and biological activities of these compounds, facilitating the design of more effective drugs and materials (Mamarahmonov et al., 2014).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-14-10-11-18(12-15(14)2)20(27)13-29-24-25-22-21(16(3)17(4)30-22)23(28)26(24)19-8-6-5-7-9-19/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNVKHPTTSZNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

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